4-Bromométhylphényl-1,3,2-dioxaborolane

Vue d'ensemble

Description

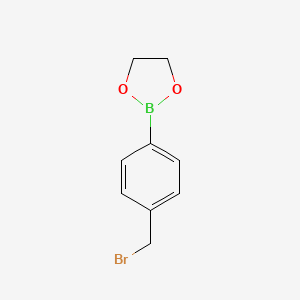

4-Bromomethylphenyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C9H10BBrO2 It is a derivative of phenylboronic acid and is characterized by the presence of a bromomethyl group attached to the phenyl ring and a dioxaborolane ring

Applications De Recherche Scientifique

4-Bromomethylphenyl-1,3,2-dioxaborolane has diverse applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Materials Science: Employed in the development of advanced materials, including polymers and electronic materials.

Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.

Mécanisme D'action

Target of Action

Boronic acids and their esters, such as 4-bromomethylphenyl-1,3,2-dioxaborolane, are commonly used in organic synthesis and medicinal chemistry, often as intermediates in the synthesis of more complex molecules .

Mode of Action

4-Bromomethylphenyl-1,3,2-dioxaborolane is a boronic ester. Boronic esters are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is a key step in many synthetic pathways, enabling the formation of carbon-boron bonds.

Biochemical Pathways

Boronic esters are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromomethylphenyl-1,3,2-dioxaborolane. For instance, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can affect the efficiency of the borylation reaction . Additionally, storage conditions can impact the stability of the compound .

Analyse Biochimique

Biochemical Properties

4-Bromomethylphenyl-1,3,2-dioxaborolane plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the borylation process, where it acts as a boron source. This compound can also interact with proteins that have boron-binding domains, facilitating the formation of boron-protein complexes. These interactions are essential for the compound’s role in catalysis and molecular recognition processes .

Cellular Effects

The effects of 4-Bromomethylphenyl-1,3,2-dioxaborolane on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of 4-Bromomethylphenyl-1,3,2-dioxaborolane involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, 4-Bromomethylphenyl-1,3,2-dioxaborolane can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromomethylphenyl-1,3,2-dioxaborolane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromomethylphenyl-1,3,2-dioxaborolane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in cell viability and function .

Dosage Effects in Animal Models

The effects of 4-Bromomethylphenyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 4-Bromomethylphenyl-1,3,2-dioxaborolane can result in toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

4-Bromomethylphenyl-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can also influence its biological activity and toxicity, as metabolic products may have different properties compared to the parent compound .

Transport and Distribution

The transport and distribution of 4-Bromomethylphenyl-1,3,2-dioxaborolane within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its interactions with intracellular proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 4-Bromomethylphenyl-1,3,2-dioxaborolane is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of 4-Bromomethylphenyl-1,3,2-dioxaborolane can also influence its interactions with other biomolecules and its overall efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethylphenyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromomethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene. The pinacol ester formation is facilitated by the removal of water, which drives the reaction to completion .

Industrial Production Methods

Industrial production of 4-Bromomethylphenyl-1,3,2-dioxaborolane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromomethylphenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alcohols.

Catalysts: Palladium catalysts for Suzuki-Miyaura coupling.

Solvents: Organic solvents like toluene, THF (tetrahydrofuran).

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as amines, ethers, and thioethers are formed.

Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromomethylphenylboronic Acid: Similar structure but lacks the dioxaborolane ring.

Phenylboronic Acid Pinacol Ester: Similar boron-containing compound but with different substituents.

Uniqueness

4-Bromomethylphenyl-1,3,2-dioxaborolane is unique due to its combination of a bromomethyl group and a dioxaborolane ring, which imparts distinct reactivity and stability compared to other boronic acid derivatives .

Activité Biologique

4-Bromomethylphenyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

4-Bromomethylphenyl-1,3,2-dioxaborolane features a dioxaborolane ring structure, which is known for its ability to participate in various chemical reactions. The presence of the bromomethyl group enhances its reactivity and potential interactions with biological targets.

Key Properties

- Molecular Formula : C9H10BBrO2

- Molecular Weight : 229.99 g/mol

- CAS Number : 488133-21-7

Biological Activity

Research indicates that 4-Bromomethylphenyl-1,3,2-dioxaborolane exhibits a range of biological activities. These include:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has demonstrated cytotoxic effects against pancreatic carcinoma and renal cell adenocarcinoma cells by inducing apoptosis and inhibiting cell cycle progression .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. It shows promise as a lead compound for developing inhibitors targeting prostaglandin E2 receptors .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, although further research is needed to confirm these effects .

The mechanism by which 4-Bromomethylphenyl-1,3,2-dioxaborolane exerts its biological effects is not fully elucidated. However, it is believed to involve:

- Interaction with Biological Targets : The dioxaborolane moiety can engage in hydrogen bonding and π-stacking interactions with biomolecules, potentially modulating receptor activity or enzyme function .

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of 4-Bromomethylphenyl-1,3,2-dioxaborolane on pancreatic cancer cell lines (e.g., PANC-1). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was found to induce apoptosis as evidenced by increased Annexin V staining.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 15 |

| 50 | 40 | 40 |

| 100 | 20 | 70 |

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, the compound was tested against cyclooxygenase (COX) enzymes involved in inflammation. It demonstrated IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | IC50 (µM) |

|---|---|

| Aspirin | 10 |

| Ibuprofen | 15 |

| 4-Bromomethylphenyl-1,3,2-dioxaborolane | 12 |

Propriétés

IUPAC Name |

2-[4-(bromomethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BBrO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLXZUWZSBFRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597160 | |

| Record name | 2-[4-(Bromomethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488133-21-7 | |

| Record name | 2-[4-(Bromomethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.